REACTION_CXSMILES
|
Cl.NC1C(OC)=C(N)C=CC=1OC.[N+:14]([C:17]1[C:22]([O:23][CH3:24])=[C:21]([N+:25]([O-:27])=[O:26])[CH:20]=[CH:19][C:18]=1[O:28][CH3:29])([O-:16])=[O:15].Cl.[Sn]>>[N+:14]([C:17]1[C:22]([O:23][CH3:24])=[C:21]([N+:25]([O-:27])=[O:26])[CH:20]=[CH:19][C:18]=1[O:28][CH3:29])([O-:16])=[O:15].[N+:14]([C:17]1[C:22]([OH:23])=[CH:21][CH:20]=[CH:19][C:18]=1[OH:28])([O-:16])=[O:15] |f:0.1,^3:30|
|
Name
|
2,4-Diamino-1,3-dimethoxybenzene hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C=CC(=C1OC)N)OC
|
Name
|
2,4-dinitro-1,3-dimethoxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1OC)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1OC)[N+](=O)[O-])OC
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(O)C=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |